molecular formula C5H9N3S B1327112 N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine CAS No. 1060817-72-2

N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine

Cat. No. B1327112
M. Wt: 143.21 g/mol
InChI Key: QNLGXALTUJAMMA-UHFFFAOYSA-N
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Description

The compound "N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine" is a derivative of thiadiazole, which is a heterocyclic compound containing sulfur and nitrogen. This class of compounds is known for its diverse biological activities, including antioxidant properties. The compound is structurally related to various synthesized derivatives that have been studied for their potential antioxidant effects and other biological activities.

Synthesis Analysis

The synthesis of related N-methyl-thiadiazol derivatives involves the formation of thiosemicarbazides followed by cyclization to form the thiadiazole ring. For instance, novel 1-methyl-4-(2-(2-substitutedphenyl-1H-benzimidazol-1-yl)acetyl)thiosemicarbazides and their corresponding thiadiazole derivatives were synthesized and tested for their antioxidant properties . The synthesis typically requires the use of a suitable acylating agent and a base to facilitate the cyclization process.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This ring is often substituted with various alkyl or aryl groups that can significantly influence the compound's biological activity. The molecular structure is confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry, as well as elemental analysis .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including condensation reactions to form imines or cycloaddition reactions to form more complex heterocyclic systems. For example, a 1,3-dipolar cycloaddition reaction was used to synthesize a triazole derivative with a thiadiazole-related structure . These reactions are often carried out under reflux conditions in suitable solvents like toluene.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the thiadiazole ring. The antioxidant properties of these compounds are evaluated using in vitro systems, such as the DPPH radical scavenging assay. Some derivatives show good scavenging activity, indicating their potential as antioxidants . The biological activities of these compounds are also assessed through various assays, including lipid peroxidation inhibition and enzyme inhibition studies .

Scientific Research Applications

Dyeing Performance of Thiadiazole Derivatives

N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives, related to N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine, have been synthesized and assessed for their dyeing performance on nylon fabric. These compounds were characterized by various spectroscopic methods and showed promising applications in the field of acid dyes (Malik et al., 2018).

Antimicrobial Activities of Benzimidazole Derivatives

Compounds related to N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine, specifically 1,3,4-thiadiazole derivatives of benzimidazole, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds demonstrated significant antimicrobial properties, highlighting their potential in pharmacological applications (Barot et al., 2017).

Application in Photodynamic Therapy

A zinc phthalocyanine compound, substituted with a derivative similar to N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine, has been synthesized and characterized. Its photophysical and photochemical properties suggest significant potential for application as a Type II photosensitizer in photodynamic therapy for cancer treatment, due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).

Synthesis of Schiff Bases for Biological Activities

Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, structurally related to N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine, have been synthesized and tested for their DNA protective ability and antimicrobial activity. Some of these compounds showed strong activity against specific bacteria and demonstrated cytotoxicity against cancer cell lines, indicating their potential in developing therapies (Gür et al., 2020).

Synthesis of Novel 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives, similar in structure to N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine, have been designed and synthesized. Their broad applications in medicinal chemistry, particularly due to their diverse biological activities like antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant properties, are notable (Ameen & Qasir, 2017).

Future Directions

The future research directions could involve exploring the potential biological activities of “N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine” and its derivatives, given the known bioactivities of 1,3,4-thiadiazole derivatives . Further studies could also focus on the development of efficient synthesis methods for this compound.

properties

IUPAC Name

N-methyl-1-(4-methylthiadiazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-4-5(3-6-2)9-8-7-4/h6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLGXALTUJAMMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649336
Record name N-Methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine

CAS RN

1060817-72-2
Record name N-Methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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